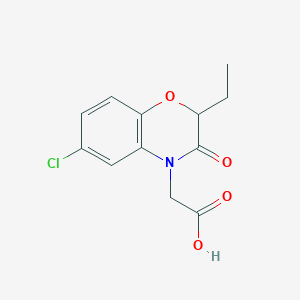

(6-chloro-2-ethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(6-chloro-2-ethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid” is a chemical compound with the molecular formula C12H12ClNO4 . It is a solid substance at ambient temperature . This compound is part of the 1,2,4-benzothiadiazine-1,1-dioxide ring system, which has been associated with various pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound involves a benzoxazinone ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This ring is substituted with a chlorine atom and an ethyl group .Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . Its molecular weight is 297.73 . The InChI code for this compound is 1S/C12H12ClNO4/c1-2-7-8(13)6-9-10(7)16(12(15)5-17-9)4-3-11(14)18/h6H,2-5H2,1H3,(H,14,18) .Scientific Research Applications

Antibacterial Activity

The synthesis and evaluation of 1,4-Benzoxazine analogues, including derivatives of (6-chloro-2-ethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, have shown significant antibacterial activity against various strains such as E. coli, Staphylococcus aureus, Bacillus spp., Pseudomonas, K. Pneumoniae, and E. Faecalis. These compounds have been synthesized through reactions involving O-Amino Phenol and Maleic Anhydride, followed by the creation of Mannich Bases using substituted Aromatic Amines. Their structures were confirmed via IR, NMR, and Mass Spectra, showcasing their potential as antibacterial agents (Kadian, Maste, & Bhat, 2012).

Chemical Synthesis and Reactivity

Another study focused on the hydrolysis of compounds related to (6-chloro-2-ethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, demonstrating the chemical reactivity of such compounds under specific conditions. The research highlighted the potential for these compounds to be hydrolyzed into pyruvic acid, carbon dioxide, and various amines, providing insights into their chemical behavior and potential applications in synthetic chemistry (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).

Advanced Materials Development

Phloretic acid, a phenolic compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This research provides an alternative to traditional phenolation methods, using phloretic acid for the synthesis of bio-based benzoxazine end-capped molecules. Such advancements pave the way for developing materials with specific properties derived from benzoxazine, emphasizing sustainability and innovation in material science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Molecular Docking and Antimicrobial Screening

The synthesis of novel pyridine and fused pyridine derivatives, starting from a base compound similar in structure to (6-chloro-2-ethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, involved molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds exhibited antimicrobial and antioxidant activity, demonstrating the potential of such derivatives in developing new antimicrobial agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future research directions for this compound could involve further exploration of its pharmacological activities, given the reported activities of similar structures . Additionally, more detailed studies on its synthesis and reactivity could provide valuable information for its potential applications .

Mechanism of Action

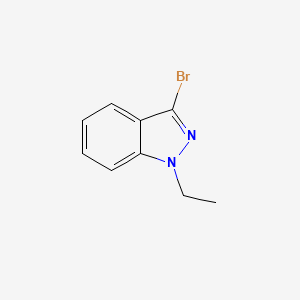

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology and have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that influences these biological processes.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .

properties

IUPAC Name |

2-(6-chloro-2-ethyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO4/c1-2-9-12(17)14(6-11(15)16)8-5-7(13)3-4-10(8)18-9/h3-5,9H,2,6H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJREARBMJRLFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2945327.png)

![2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2945331.png)

![N-[Bis(2-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2945335.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2945338.png)

![6-[2-(Dimethylsulfamoylamino)ethyl]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B2945339.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2945341.png)

![1-[4-(Phenylsulfinyl)phenyl]-1-ethanone](/img/structure/B2945343.png)

![N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2945346.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone](/img/structure/B2945348.png)

![Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2945350.png)